molecular formula C9H7BrFNO4 B1272179 2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone CAS No. 683274-82-0

2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone

Cat. No. B1272179
CAS RN: 683274-82-0
M. Wt: 292.06 g/mol
InChI Key: JMEIBLPWJJNUJW-UHFFFAOYSA-N
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Description

The compound 2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone is a brominated ethanone derivative with a complex molecular structure that includes a fluoro, methoxy, and nitro substituent on the aromatic ring. While the specific compound is not directly studied in the provided papers, related compounds with bromo, fluoro, and methoxy groups have been synthesized and analyzed, providing insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related brominated ethanone compounds typically involves halogenation reactions and the use of protective groups. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was achieved through a halogen-exchange reaction, demonstrating the feasibility of introducing bromo groups into the ethanone structure . Similarly, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone involved the reaction of 4-bromophenol with benzoyl chloride . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone.

Molecular Structure Analysis

The molecular structure of brominated ethanone derivatives is often confirmed using X-ray crystallography. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell dimensions . Additionally, Density Functional Theory (DFT) calculations, as performed for 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone, can provide optimized geometries that agree with experimental data . These techniques could be applied to determine the precise molecular structure of 2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone.

Chemical Reactions Analysis

The reactivity of brominated ethanone compounds can be inferred from studies on similar molecules. For instance, the esterification of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone indicated its effectiveness as a chemical protective group . However, no photolytic phenomena were observed for this compound, suggesting a certain stability under light exposure . These findings could suggest potential reactivity pathways for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated ethanone derivatives can be complex. The presence of different substituents can influence properties such as polarity, hydrogen bonding capability, and electronic distribution. For example, the molecular electrostatic potential analysis of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone showed that the negative charge is concentrated around the C=O group, while the positive region is over the aromatic rings . This could be indicative of the electronic properties of 2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone. Additionally, the first hyperpolarizability of related compounds suggests potential applications in nonlinear optics .

Scientific Research Applications

Electrophilic Bromination of Alkylaryl Ketones

  • Research demonstrates the use of 2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone in the selective α-monobromination of various alkylaryl ketones. This process is significant for its efficiency, simplicity, and high selectivity, using ionic liquids under solvent-free conditions (W. Ying, 2011).

Synthesis of Chalcone Analogues

  • The compound is utilized in the synthesis of alpha,beta-unsaturated ketones, serving as chalcone analogues. This involves an electron-transfer chain reaction with nitronate anions, forming ketones through a SRN1 mechanism. This synthesis method opens avenues for creating a diverse range of chalcone analogues (Curti et al., 2007).

Development of Antimicrobial Agents

  • A study on the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives used 2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone as a starting material. These compounds were screened for their cytotoxic activity against cancer cell lines and their fluorescence properties were also investigated, contributing to the development of novel antimicrobial agents (Jasna Kadrić et al., 2014).

Hydrogen Bonding Studies in Organic Compounds

  • The compound has been used in the study of hydrogen bonding motifs in organic chemistry. X-ray and neutron diffraction methods were applied to understand the charge density and bonding features in molecules like 1-(2-hydroxy-5-nitrophenyl)ethanone, which shares structural similarities with 2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone (Hibbs et al., 2003).

Synthesis of Isoxazole Derivatives

  • It has been used in the synthesis of isoxazole derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone. The resulting compounds were characterized and tested for their antimicrobial activity against bacterial and fungal organisms, indicating its role in creating new therapeutic agents (K. S. Kumar et al., 2019).

Synthesis of Schiff Bases

  • The compound is instrumental in the synthesis of novel Schiff bases for antimicrobial activities. It demonstrates the compound's versatility in forming complex organic structures with potential medicinal applications (Divyaraj Puthran et al., 2019).

properties

IUPAC Name

2-bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO4/c1-16-9-6(8(13)4-10)2-5(11)3-7(9)12(14)15/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEIBLPWJJNUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373673
Record name 2-bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone

CAS RN

683274-82-0
Record name 2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683274-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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